molecular formula C15H15BrO B2360685 (2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol CAS No. 1296274-43-5

(2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol

Cat. No.: B2360685
CAS No.: 1296274-43-5
M. Wt: 291.188
InChI Key: UYNNKEBHVIJDLM-NSHDSACASA-N
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Description

(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol is a chiral compound with a bromine atom attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol typically involves the following steps:

    Bromination: The biphenyl structure is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Grignard Reaction: The brominated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propan-2-ol moiety.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of (2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol may involve large-scale bromination and Grignard reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    4’-Bromobiphenyl: Lacks the propan-2-ol moiety.

    1-(4’-Bromobiphenyl-4-yl)ethanol: Similar structure but with an ethanol group instead of propan-2-ol.

Uniqueness

(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol is unique due to its specific chiral configuration and the presence of both bromine and propan-2-ol functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9,11,17H,10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNNKEBHVIJDLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4′-Bromobiphenyl-4-yl)acetone (7.6 g, 26 mmol) was dissolved in ethanol (250 mL), and sodium borohydride (1.2 g, 32 mmol) was added at 0° C., followed by stirring at the same temperature for 30 minutes. After the reaction solution was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, and the organic layer was washed with water. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.45 (hexane/ethyl acetate=4/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (7.6 g, 26 mmol) as a white solid (yield 99%).
Name
(4′-Bromobiphenyl-4-yl)acetone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
99%

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